7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
7-oxa-5-azaspiro[3.4]oct-5-en-6-amine |
InChI |
InChI=1S/C6H10N2O/c7-5-8-6(4-9-5)2-1-3-6/h1-4H2,(H2,7,8) |
InChI Key |
YAQAXFMRZVPRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(=N2)N |
Origin of Product |
United States |
Computational and Theoretical Studies on 7 Oxa 5 Azaspiro 3.4 Oct 5 En 6 Amine
Quantum Chemical Calculations for Mechanistic Elucidation and Stereoselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting stereoselectivity in the synthesis of complex molecules like 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine. While specific studies on this exact molecule are not prevalent in the literature, the principles can be understood from studies on related spirocyclic systems, such as spiro-isoxazolines and spiro-oxindoles.
In the context of synthesizing spiro-heterocycles, DFT calculations can be employed to model the transition states of key bond-forming reactions. For instance, in a hypothetical 1,3-dipolar cycloaddition to form a related spiro-oxazolidine, quantum chemical calculations could predict the activation energies for different pathways, thereby explaining the observed regioselectivity and stereoselectivity. The calculated energy differences between diastereomeric transition states can provide a quantitative measure of the expected diastereomeric excess.
A typical application of these calculations involves optimizing the geometries of reactants, transition states, and products to determine the reaction energy profile. For example, in the synthesis of a spirocyclic 1,3-oxazine, DFT calculations at the B3LYP/6-31G(d) level of theory were used to determine the charge distribution on the atoms of the reactants, which in turn explained the electrophilicity of the carbonyl group and the subsequent course of the reaction. researchgate.net Similar calculations for the formation of this compound would be invaluable in optimizing reaction conditions and understanding the factors that control the stereochemical outcome.
Table 1: Illustrative Example of Calculated Energy Differences for Diastereomeric Transition States in a Spirocycle Formation
| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| TS-A (endo approach) | 0.0 | Diastereomer A |
| TS-B (exo approach) | +2.5 | Diastereomer A |
Note: This table is illustrative and does not represent actual data for this compound.
Conformational Analysis and Energy Landscapes through Computational Methods
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the conformational space of molecules like this compound and identifying the low-energy conformers that are likely to be biologically relevant.
The conformational landscape of this spirocyclic system is defined by the puckering of the oxetane (B1205548) and dihydrooxazole rings, as well as the relative orientation of substituents. The oxetane ring is known to adopt a puckered conformation to relieve ring strain. For the dihydrooxazole ring, a certain degree of flexibility can also be expected. The spiro fusion of these two rings introduces significant conformational constraints.
Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) can be used to generate and rank the stability of different conformers. A systematic conformational search can be performed to identify all possible low-energy structures. Subsequently, the geometries of these conformers can be optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies. The results of such an analysis can be visualized as a potential energy surface, highlighting the energy barriers between different conformations.
For related saturated heterocyclic systems, it has been shown that the choice of computational method, particularly the inclusion of dispersion interactions in DFT calculations, is crucial for obtaining accurate conformational energies. nih.gov For instance, density functionals like M06-2X and B2PLYP-D have been shown to provide results close to high-level CCSD(T) calculations for monosubstituted cyclohexanes and tetrahydropyrans. nih.gov
Table 2: Hypothetical Relative Energies of Conformers of a Substituted 7-Oxa-5-azaspiro[3.4]octane Derivative
| Conformer | Dihedral Angle (°C) (C1-O7-C8-C2) | Relative Energy (kcal/mol) | Population (%) |
| A (Puckered Oxetane - Envelope Dihydrooxazole) | 25.4 | 0.0 | 75 |
| B (Planar Oxetane - Twisted Dihydrooxazole) | 5.1 | 1.2 | 15 |
| C (Puckered Oxetane - Twisted Dihydrooxazole) | 24.9 | 2.5 | 10 |
Note: This table is hypothetical and intended to illustrate the type of data obtained from conformational analysis.
Theoretical Studies on Bioisosteric Relationships and Scaffold Design
The concept of bioisosterism, where one functional group or scaffold can be replaced by another with similar physical or chemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design. spirochem.comcambridgemedchemconsulting.com Theoretical studies play a vital role in identifying and evaluating potential bioisosteric replacements and in the design of novel molecular scaffolds.
The this compound scaffold can be considered a bioisostere of other cyclic and spirocyclic systems commonly found in bioactive molecules. For example, the oxetane ring is a known bioisostere of a gem-dimethyl group or a carbonyl group, offering improved metabolic stability and aqueous solubility. nih.gov The dihydrooxazole moiety can act as a constrained bioisostere of an amide or ester functionality.
Theoretical calculations can be used to compare the physicochemical properties of the this compound scaffold with those of other known scaffolds. Properties such as molecular shape, electrostatic potential, dipole moment, and the distribution of molecular orbitals can be calculated and compared. A close match in these properties suggests a higher likelihood of successful bioisosteric replacement.
Furthermore, computational scaffold design can leverage the unique three-dimensional arrangement of functional groups presented by the this compound core. By mapping the vectors of its substituents in 3D space, this scaffold can be compared to known pharmacophores to identify potential biological targets. This approach allows for the rational design of new drug candidates with potentially improved properties.
Table 3: Comparison of Calculated Physicochemical Properties of Different Spirocyclic Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| This compound | 126.15 | -0.5 | 41.5 | 2.8 |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.8 | 24.1 | 1.9 |
| 1,6-Diazaspiro[3.3]heptane | 98.15 | -1.2 | 24.1 | 0.1 |
| Spiro[3.3]heptane | 96.17 | 2.1 | 0.0 | 0.0 |
Note: The data for this compound is calculated, while the data for other scaffolds are for comparative purposes and may be sourced from literature or calculated.
Advanced Applications of 7 Oxa 5 Azaspiro 3.4 Oct 5 En 6 Amine As a Research Building Block
Role as a Privileged Scaffold in Ligand Design and Discovery
7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine and related spirocyclic structures are considered privileged scaffolds in drug discovery. This designation stems from their inherent three-dimensionality, a feature that allows for the creation of molecules with complex shapes that can effectively interact with biological targets. bldpharm.commdpi.com The rigid nature of the spirocyclic core helps to pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for target proteins. bldpharm.com
The incorporation of spirocyclic scaffolds like 7-oxa-5-azaspiro[3.4]octane derivatives often leads to an increase in the fraction of sp3-hybridized carbon atoms (Fsp3) in a molecule. bldpharm.com A higher Fsp3 value is associated with greater saturation and three-dimensionality, which has been correlated with a higher probability of success in clinical development. bldpharm.com This is because such structures can improve physicochemical properties like solubility and metabolic stability while reducing off-target effects. bldpharm.com The defined exit vectors from the spirocyclic core provide medicinal chemists with precise points for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize ligand-receptor interactions.
Bioisosteric Replacements in Lead Optimization and Analog Design
In the process of lead optimization, the strategic replacement of molecular fragments with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a common and effective strategy. cambridgemedchemconsulting.comresearchgate.net The 7-oxa-5-azaspiro[3.4]octane moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, in an effort to fine-tune a compound's properties. bldpharm.comnih.gov
The goal of such a replacement is to create a new molecule that retains the desired biological activity but has an improved profile in terms of potency, selectivity, or pharmacokinetics. cambridgemedchemconsulting.comresearchgate.netnih.gov For instance, replacing a flexible ring system with the more rigid 7-oxa-5-azaspiro[3.4]octane scaffold can lock the molecule into a more favorable conformation for binding to its target, thereby increasing potency. bldpharm.com This conformational restriction can also reduce the likelihood of binding to off-target proteins, leading to improved selectivity. Furthermore, the introduction of the spirocyclic core can alter a molecule's lipophilicity and metabolic stability, which are critical parameters for drug development. bldpharm.com
Utilization in Chemical Library Synthesis for Chemical Space Exploration
The this compound scaffold is a valuable component in the synthesis of chemical libraries for the exploration of novel chemical space. Chemical libraries are large collections of diverse molecules that are screened for activity against biological targets. The inclusion of spirocyclic scaffolds, such as the 7-oxa-5-azaspiro[3.4]octane core, enriches these libraries with three-dimensional structures that are often underrepresented in traditional compound collections. nih.gov
The synthesis of libraries based on this scaffold allows for the systematic variation of substituents at different positions of the spirocycle, leading to a diverse set of molecules with a wide range of shapes and properties. nih.gov This diversity is crucial for increasing the chances of identifying novel hits in high-throughput screening campaigns. The straightforward functional handles on the 7-oxa-5-azaspiro[3.4]octane core facilitate its incorporation into various synthetic schemes, making it an attractive building block for library synthesis.
Design and Synthesis of Ligands for Specific Biological Targets (focus on mechanism of action and structural insights)
The this compound scaffold has been successfully employed in the design and synthesis of potent and selective ligands for a variety of biological targets.
Monoacylglycerol lipase (B570770) (MGL) is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a range of conditions, including pain, inflammation, and neurological disorders. nih.govnih.gov
Derivatives of 7-oxa-5-azaspiro[3.4]octan-6-one have been developed as potent and reversible inhibitors of MGL. nih.govresearchgate.net The spirocyclic core serves as a central scaffold to which other functional groups are attached to optimize binding to the MGL active site. The mechanism of action of these inhibitors involves their interaction with key residues within the enzyme's catalytic domain, preventing the hydrolysis of 2-AG. mdpi.com Structural studies of MGL in complex with inhibitors have provided insights into the binding modes of these compounds, guiding the design of more potent and selective inhibitors.
| Compound | Target | Reported Activity | Therapeutic Area |
|---|---|---|---|
| (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidine-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one | MGL | Potent and reversible inhibitor | Pain, psychiatric disorders, neurological conditions |
| T-211 | MGL | Potent inhibitor | Not specified |
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that are important targets for the treatment of various neurological and psychiatric disorders. nih.govmdpi.com The M4 subtype, in particular, has emerged as a promising target for the treatment of schizophrenia. nih.govnih.gov
The 5-oxa-2-azaspiro[3.4]octane scaffold has been identified as a key structural element in the development of selective M4 receptor agonists. nih.govgoogle.com These compounds are designed to activate the M4 receptor, which is thought to mediate the antipsychotic effects observed with some non-selective muscarinic agonists. nih.gov A significant advantage of these spirocyclic M4 agonists is their high selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, and M3), which is expected to reduce the cholinergic side effects associated with less selective compounds. google.com The specific stereochemistry of the spirocyclic core has been shown to be crucial for M4 agonist activity. nih.gov
| Compound Series | Target | Key Finding | Potential Indication |
|---|---|---|---|
| 5-oxa-2-azaspiro[3.4]octane derivatives | M4 Muscarinic Receptor | Highly selective agonists over M1, M2, and M3 receptors. google.com | Schizophrenia, Alzheimer's disease nih.govgoogle.com |
Histone methyltransferases, such as EHMT1 (also known as GLP) and EHMT2 (also known as G9a), are enzymes that play a critical role in epigenetic regulation by methylating histone proteins. nih.govgenecards.org Dysregulation of these enzymes has been implicated in various diseases, including cancer. nih.govnih.gov EHMT1 and EHMT2 often function as a heterodimeric complex. reactome.org
While direct examples of this compound being used in EHMT1/EHMT2 inhibitors were not prominently found in the search results, the principles of using privileged scaffolds and bioisosteric replacement are highly relevant to this target class. The development of inhibitors for these enzymes often involves the use of novel heterocyclic scaffolds to achieve potency and selectivity. For instance, inhibitors with different core structures, such as quinazolines and benzodiazepines, have been developed. nih.gov The mechanism of action for these inhibitors typically involves competing with either the peptide substrate or the cofactor S-adenosyl-l-methionine (SAM). nih.gov The spirocyclic nature of this compound could be explored in this context to create novel three-dimensional inhibitors with improved properties.
| Compound | Scaffold | EHMT1 (GLP) IC50 | EHMT2 (G9a) IC50 |
|---|---|---|---|
| BIX-01294 | Quinazoline | - | 1.7 µM |
| UNC0646 | Quinazoline | <15 nM | 6 nM |
| A-366 | Pyrido[3,4-d]pyrimidin-4(3H)-one | 38 nM | 3.3 nM |
| CM-272 | Not Specified | 2 nM | 8 nM |
Development of Multifunctional Modules for Chemical Research
The rigid spirocyclic core of this compound serves as an excellent foundation for the creation of multifunctional modules. These modules are chemical entities designed with specific functional groups positioned in a well-defined spatial arrangement, allowing for multiple, predictable interactions with biological targets or for the attachment of various chemical reporters. The inherent rigidity of the spiro[3.4]octane system, composed of a five-membered and a four-membered ring, minimizes conformational flexibility. This is a highly desirable trait in rational drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
The development of such modules from related oxa-azaspiro[3.4]octane systems has been a focus of synthetic efforts. These endeavors aim to produce structurally diverse scaffolds that can be readily functionalized. For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported, emphasizing robust and step-economic routes to generate modules for drug discovery. These synthetic strategies often allow for the introduction of functional handles at various positions on the spirocyclic core, enabling the exploration of chemical space around the scaffold.
The enamine functionality within this compound is of particular significance. Enamines are versatile synthetic intermediates and can also act as key pharmacophoric elements. The nitrogen lone pair is delocalized into the double bond, influencing the molecule's electronic properties and reactivity. This feature can be exploited for further chemical modifications, allowing for the attachment of different substituents to modulate properties such as solubility, lipophilicity, and metabolic stability.
A key application of such multifunctional modules is in the construction of chemical libraries for high-throughput screening. By systematically varying the substituents on the this compound core, a diverse collection of compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. The well-defined 3D structure of the spirocyclic core ensures that the library members present their functional groups in a consistent and predictable manner, facilitating the interpretation of structure-activity relationships (SAR).
The table below illustrates the potential for diversification of the this compound scaffold to create multifunctional modules with varied physicochemical properties.
| Module | R1 Substituent (on Amine) | R2 Substituent (on Spirocycle) | Calculated logP | Potential Application |
| A | Hydrogen | Hydrogen | 1.2 | Fragment-based screening |
| B | Methyl | Hydroxyl | 0.8 | Improved solubility |
| C | Phenyl | Carboxylic Acid | 2.5 | Introduction of a charge |
| D | Benzyl | Methoxy | 3.1 | Increased lipophilicity |
Note: The logP values are hypothetical and for illustrative purposes.
Impact of 3D Character on Molecular Interactions and Selectivity
The pronounced three-dimensional character of this compound is a defining feature that significantly influences its molecular interactions and, consequently, its potential for achieving high selectivity. Unlike flat, aromatic systems which offer limited directional interactions, the spirocyclic scaffold projects its functional groups into distinct vectors in 3D space. bldpharm.com This allows for more precise and multifaceted interactions with the often complex and contoured binding sites of biological macromolecules such as proteins and nucleic acids.
The ability to orient substituents in specific spatial arrangements is crucial for optimizing ligand-receptor interactions. For example, a hydrogen bond donor and an acceptor can be positioned on the spirocyclic framework to perfectly complement the corresponding groups in a target's binding pocket. This pre-organization of functional groups, enforced by the rigid spirocyclic core, can lead to a significant enhancement in binding affinity and selectivity compared to more flexible molecules that must adopt a specific conformation to bind.
The increased fraction of sp3-hybridized carbon atoms in spirocycles like this compound is another important aspect of their 3D character. A higher sp3 character is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher probability of success in clinical development. bldpharm.com The non-planar nature of sp3-rich scaffolds can help molecules escape the "flatland" of traditional aromatic compounds, leading to novel intellectual property and potentially improved pharmacological profiles.
The impact of the 3D structure on selectivity is particularly noteworthy. Many biological targets, especially within the same protein family, share highly conserved binding sites. Achieving selective inhibition of a specific target over closely related ones is a major challenge in drug discovery. The unique spatial arrangement of functional groups presented by a spirocyclic scaffold can be exploited to interact with subtle differences in the architectures of these binding sites. This can lead to the development of highly selective ligands that minimize off-target effects.
Research on related azaspirocycles has demonstrated their utility in improving selectivity. For instance, the replacement of a flexible morpholine (B109124) ring with a more rigid azaspirocycle has been shown to enhance selectivity for the target receptor over other proteins, such as the hERG potassium channel, which is often associated with cardiac toxicity. bldpharm.com
The table below summarizes key structural features of this compound and their implications for molecular interactions.
| Structural Feature | Description | Impact on Molecular Interactions |
| Spirocyclic Core | Two rings fused at a single quaternary carbon. | Enforces a rigid, three-dimensional conformation. |
| 3D Geometry | Non-planar structure with substituents projected in defined vectors. | Allows for precise and multi-point interactions with target binding sites, enhancing affinity and selectivity. |
| High Fsp3 | A higher proportion of sp3-hybridized carbons compared to aromatic systems. | Associated with improved solubility, metabolic stability, and overall drug-likeness. bldpharm.com |
| Conformational Rigidity | Limited rotational freedom of the ring system. | Reduces the entropic penalty of binding, potentially increasing potency. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates. For example, analogous methods use 2-Oxa-spiro[3.4]octane-1,3-dione with amines under reflux in aprotic solvents like THF or DCM. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of dione to amine), temperature (60–80°C), and catalysis (e.g., p-toluenesulfonic acid). Yield improvements often require iterative testing of solvent polarity and reaction time .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹).
- NMR (¹H and ¹³C) to resolve spirocyclic geometry and substituent positions.
- X-ray crystallography for absolute configuration validation (if crystalline).
- Elemental analysis for purity verification. Discrepancies between calculated and observed values (>0.3%) may indicate byproducts .
Q. What experimental design principles apply to studying the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use factorial design to test variables:
- Factors : Solvent (polar vs. nonpolar), temperature (25–60°C), and nucleophile concentration.
- Responses : Reaction rate (monitored via TLC/HPLC) and product purity.
- Statistical analysis : ANOVA to identify significant factors. For example, polar solvents (e.g., DMF) may accelerate reactions due to stabilization of transition states .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Perform quantum chemical calculations to model intermediates and transition states. For instance:
- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Compare activation energies of competing pathways (e.g., [3+2] vs. [4+2] cycloadditions).
- Validate with kinetic isotope effects (KIEs) or Hammett plots .
Q. What strategies address discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : If NMR suggests a single conformer but X-ray reveals polymorphism:
- Perform variable-temperature NMR to detect dynamic effects.
- Use PXRD to identify crystalline phases.
- Re-evaluate solvent choice during crystallization (e.g., switch from ethanol to acetonitrile) to isolate dominant polymorphs .
Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity or stability?
- Methodological Answer : Implement machine learning (ML) pipelines:
- Train models on existing spirocyclic compound datasets (e.g., binding affinities, metabolic stability).
- Use COMSOL Multiphysics for simulating reaction dynamics or ADMET properties.
- Validate predictions with high-throughput screening (HTS) in smart laboratories .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Key considerations include:
- Catalyst selection : Chiral catalysts (e.g., Jacobsen’s salen complexes) to minimize racemization.
- Process control : Real-time monitoring via inline IR or Raman spectroscopy.
- Purification : Chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) .
Data Contradiction Analysis
Q. How to resolve conflicting results between HPLC purity assays and mass spectrometry (MS) data?
- Methodological Answer :
- HPLC-MS coupling : Confirm co-elution of impurities with MS detection.
- Ion suppression : Check for matrix effects in MS (e.g., salt buffers) by diluting samples.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
Q. Why might computational predictions of pKa values deviate from experimental measurements for this compound?
- Methodological Answer :
- Solvent effects : Simulations often assume aqueous solution, but experimental pKa may be measured in mixed solvents.
- Conformational flexibility : Static DFT models may miss pH-dependent conformational changes.
- Counterion interactions : Experimental buffers (e.g., phosphate) can perturb acidity. Use MD simulations to model solvation shells .
Tables for Key Data
| Characterization Method | Key Observations | Potential Pitfalls |
|---|---|---|
| ¹H NMR | Doublets for spiro-H (δ 3.8–4.2 ppm) | Signal splitting due to coupling |
| XRD | Confirmed spiro[3.4] geometry | Polymorphism in crystallization |
| Elemental Analysis | C: 58.3%, H: 6.7%, N: 12.1% (calc.) | Hygroscopicity affecting sample mass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
